7-Methoxyquinoline Hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

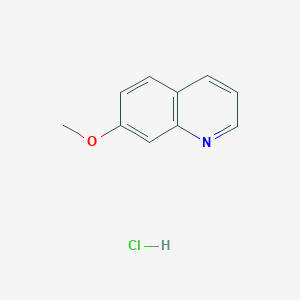

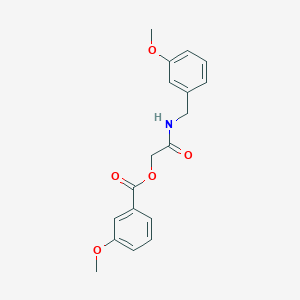

7-Methoxyquinoline Hydrochloride is a specialty chemical with the CAS number 1418117-82-4 . It has a molecular formula of C10H10ClNO and a molecular weight of 195.65 g/mol .

Synthesis Analysis

The synthesis of quinoline and its derivatives, including 7-Methoxyquinoline, has been extensively studied . Classical synthesis protocols such as Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known for the construction of the principal quinoline scaffold . In addition, transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .Molecular Structure Analysis

The molecular structure of 7-Methoxyquinoline, a derivative of 7-Methoxyquinoline Hydrochloride, consists of a double-ring structure containing a benzene ring fused with a pyridine moiety .Chemical Reactions Analysis

Quinoline and its derivatives, including 7-Methoxyquinoline, have been reported to undergo a wide range of chemical reactions . These include transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols .Physical And Chemical Properties Analysis

7-Methoxyquinoline Hydrochloride is a solid at room temperature . It has a molecular weight of 195.65 g/mol . The compound should be stored in an inert atmosphere at room科学的研究の応用

Chemical Constituents and Synthesis

- Chemical Constituents of Thalictrum delavayi : Research identified compounds related to 7-Methoxyquinoline Hydrochloride, including new compounds, from Thalictrum delavayi Franch. This study provides insights into the chemical diversity and potential applications of these compounds in various scientific fields (Wang et al., 2003).

- Synthesis and Antimicrobial Evaluation of Quinolone Derivatives : A study focusing on the synthesis of new heterocyclic compounds incorporating quinolone moieties, which are related to 7-Methoxyquinoline Hydrochloride, demonstrated their potential as antimicrobial agents against various bacteria (Hamama et al., 2015).

Biological Activities

- Antioxidative or Prooxidative Effects : A study explored the impact of various 4-hydroxyquinoline derivatives, related to 7-Methoxyquinoline Hydrochloride, on the peroxidation and hemolysis of human erythrocytes. This research is crucial in understanding the antioxidant or prooxidative nature of these compounds (Liu et al., 2002).

Analytical Applications

- Chemosensor for Cadmium : A study on 5-Chloro-8-methoxyquinoline, a derivative of 7-Methoxyquinoline Hydrochloride, described its application as a chemosensor for detecting cadmium ions, highlighting its significance in environmental and food safety monitoring (Prodi et al., 2001).

Synthesis of Complex Compounds

- Innovative Synthesis Approaches : Research on the synthesis of 7-Hydroxyquinolin-2(1H)-one, a key intermediate of certain pharmaceuticals, illustrates innovative approaches to synthesizing complex molecules related to 7-Methoxyquinoline Hydrochloride, emphasizing advancements in chemical synthesis techniques (Reddy et al., 2018).

作用機序

Target of Action

7-Methoxyquinoline Hydrochloride, a derivative of quinoline, is primarily targeted towards pathogenic microbes . Quinoline derivatives have been found to exhibit antimicrobial activity against Gram-positive bacteria, Gram-negative bacteria, and unicellular fungi .

Mode of Action

Quinoline derivatives are known to interact with bacterial cells, disrupting their normal functions and leading to their death .

Biochemical Pathways

It is known that quinoline derivatives can interfere with various cellular processes in bacteria, leading to their death .

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability and therapeutic efficacy .

Result of Action

The primary result of the action of 7-Methoxyquinoline Hydrochloride is the inhibition of growth and proliferation of pathogenic microbes . This leads to a decrease in the number of infectious agents and alleviation of the symptoms associated with the infection.

Action Environment

The action, efficacy, and stability of 7-Methoxyquinoline Hydrochloride can be influenced by various environmental factors. These can include the pH of the environment, presence of other compounds, and temperature . .

特性

IUPAC Name |

7-methoxyquinoline;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO.ClH/c1-12-9-5-4-8-3-2-6-11-10(8)7-9;/h2-7H,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBDYBWPAQXRERD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CC=N2)C=C1.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Methoxyquinoline Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[methyl(phenyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2413169.png)

![(6-Chloro-4-{[4-(propan-2-yloxy)benzyl]amino}quinolin-3-yl)(morpholin-4-yl)methanone](/img/structure/B2413171.png)

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(dimethylamino)benzamide](/img/structure/B2413177.png)

![3-allyl-2-((2-morpholino-2-oxoethyl)thio)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2413180.png)

![2-(4-{[3-Oxo-4-(pyridin-3-yl)piperazin-1-yl]sulfonyl}phenoxy)acetamide](/img/structure/B2413183.png)

![2-[2-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide](/img/structure/B2413185.png)

![(S)-1-(5-Ethylsulfanyl-[1,3,4]oxadiazol-2-yl)-2-phenyl-ethylamine](/img/structure/B2413186.png)